molecular formula C5H4N4S B13110137 [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine CAS No. 36258-87-4

[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine

Cat. No.: B13110137
CAS No.: 36258-87-4
M. Wt: 152.18 g/mol
InChI Key: RLHPPGASWHHQAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yields the desired thiazolo[5,4-b]pyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazonoyl halides, ethanol, triethylamine, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions include various substituted thiazolo[5,4-b]pyridine derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of [1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cellular signaling pathways. The compound binds to the active site of PI3K, inhibiting its activity and thereby affecting various cellular processes such as growth, proliferation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,3]Thiadiazolo[5,4-b]pyridin-7-amine stands out due to its specific structural features and potent biological activities. Its ability to inhibit PI3K with high specificity and potency makes it a valuable compound in medicinal chemistry and drug development .

Properties

CAS No.

36258-87-4

Molecular Formula

C5H4N4S

Molecular Weight

152.18 g/mol

IUPAC Name

thiadiazolo[5,4-b]pyridin-7-amine

InChI

InChI=1S/C5H4N4S/c6-3-1-2-7-5-4(3)8-9-10-5/h1-2H,(H2,6,7)

InChI Key

RLHPPGASWHHQAY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C2C(=C1N)N=NS2

Origin of Product

United States

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